

penfluridol's off-target effects and polypharmacology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Penfluridol
Cat. No.:	B1679229

[Get Quote](#)

An In-depth Technical Guide to **Penfluridol**'s Off-Target Effects and Polypharmacology

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penfluridol is a first-generation diphenylbutylpiperidine antipsychotic medication primarily utilized for the long-term management of chronic schizophrenia and other psychotic disorders. [1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic and mesocortical pathways. [1][2] However, beyond its intended therapeutic effect, **penfluridol** exhibits a complex polypharmacological profile, interacting with a wide array of off-target proteins. This promiscuity contributes to both its side-effect profile and its emerging potential as a repurposed agent in oncology. This guide provides a detailed technical overview of **penfluridol**'s off-target interactions, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Polypharmacology and Off-Target Profile

Penfluridol's chemical structure facilitates interactions with multiple receptor families, ion channels, and enzymes. Its activity is not confined to the dopaminergic system; it also demonstrates significant affinity for serotonergic, adrenergic, and histaminergic receptors. [1] Furthermore, recent research has unveiled its role as an inhibitor of various ion channels and key signaling pathways implicated in cancer progression. [3][4]

Data Presentation: Quantitative Analysis of Off-Target Binding

The following tables summarize the quantitative data on **penfluridol**'s binding affinities and inhibitory concentrations across a range of molecular targets and cellular assays.

Table 1: **Penfluridol** Binding Affinities (Ki) for G-Protein Coupled Receptors (GPCRs) and Transporters

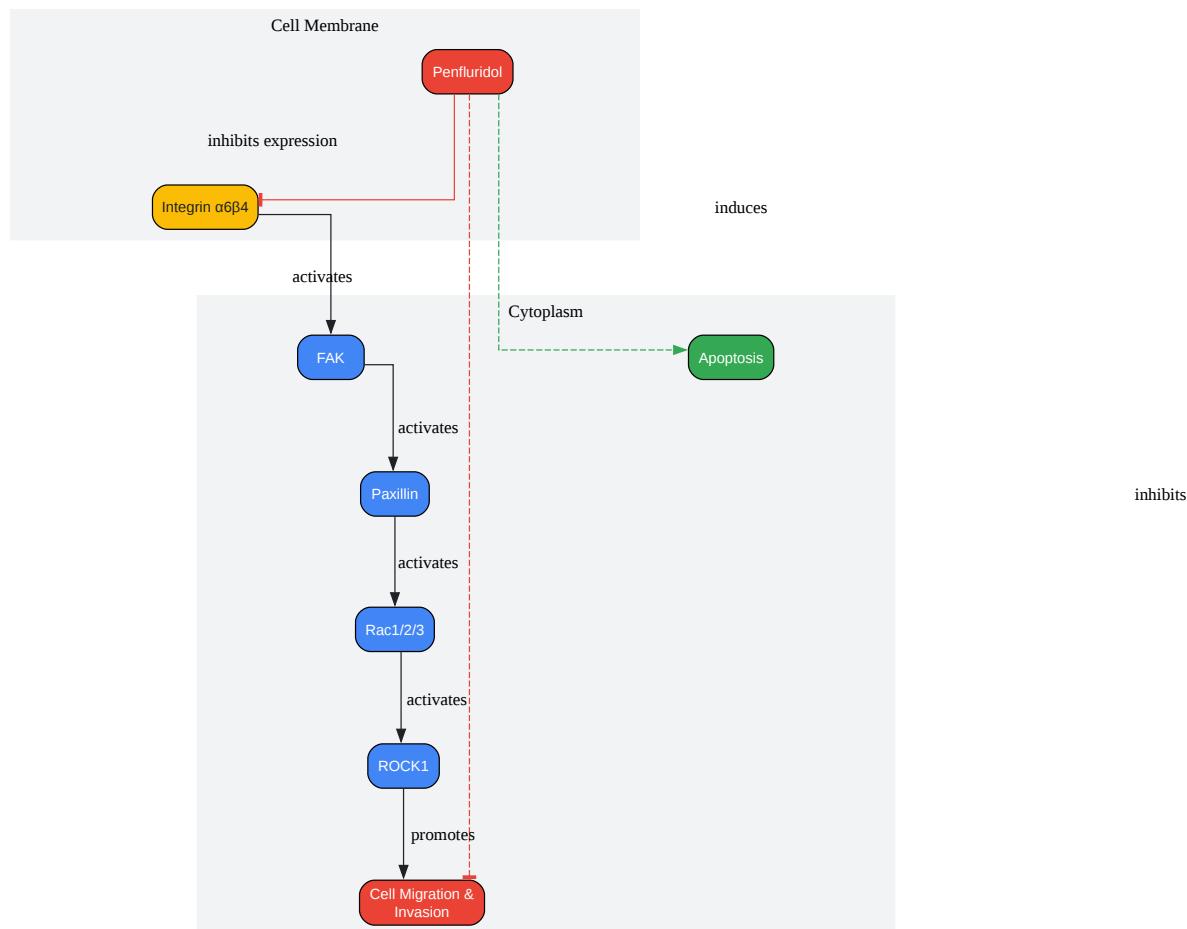
Target	Ki (nM)	Reference
Dopamine Receptors		
D1	147	[3]
D2	159	[3]
D3	136	[3]
D4	10,000	[3]
D5	125	[3]
Serotonin (5-HT) Receptors		
5-HT1A	356	[3]
5-HT1D	3,560	[3]
5-HT2A	361	[3]
5-HT2B	184	[3]
5-HT2C	881	[3]
5-HT5A	10,000	[3]
5-HT6	10,000	[3]
5-HT7	280	[3]
Adrenergic Receptors		
α1D	602	[3]
α2B	401	[3]
α2C	455	[3]
β3	515	[3]
Histamine Receptors		
H1	10,000	[3]
H2	10,000	[3]

Opioid Receptors		
κ-opioid	10,000	[3]
μ-opioid	867	[3]
δ-opioid	1,714	[3]
Transporters		
Norepinephrine Transporter (NET)	588	[3]
Serotonin Transporter (SERT)	10,000	[3]
Dopamine Transporter (DAT)	1,714	[3]

Table 2: **Penfluridol** Inhibitory Activity (IC50) against Ion Channels

Ion Channel	IC50 (μM)	Reference
Cyclic AMP-sensitive K+ channel (IAC)	0.187	[5]
T-type Calcium Channels	~0.07-0.1 (Kd value)	[3]
Kv10.1 (EAG1)	Not specified, but demonstrated inhibition	[4]
hERG	Not specified, but characterized as a blocker	[4]

Table 3: **Penfluridol** Anticancer Activity (IC50) in Vitro

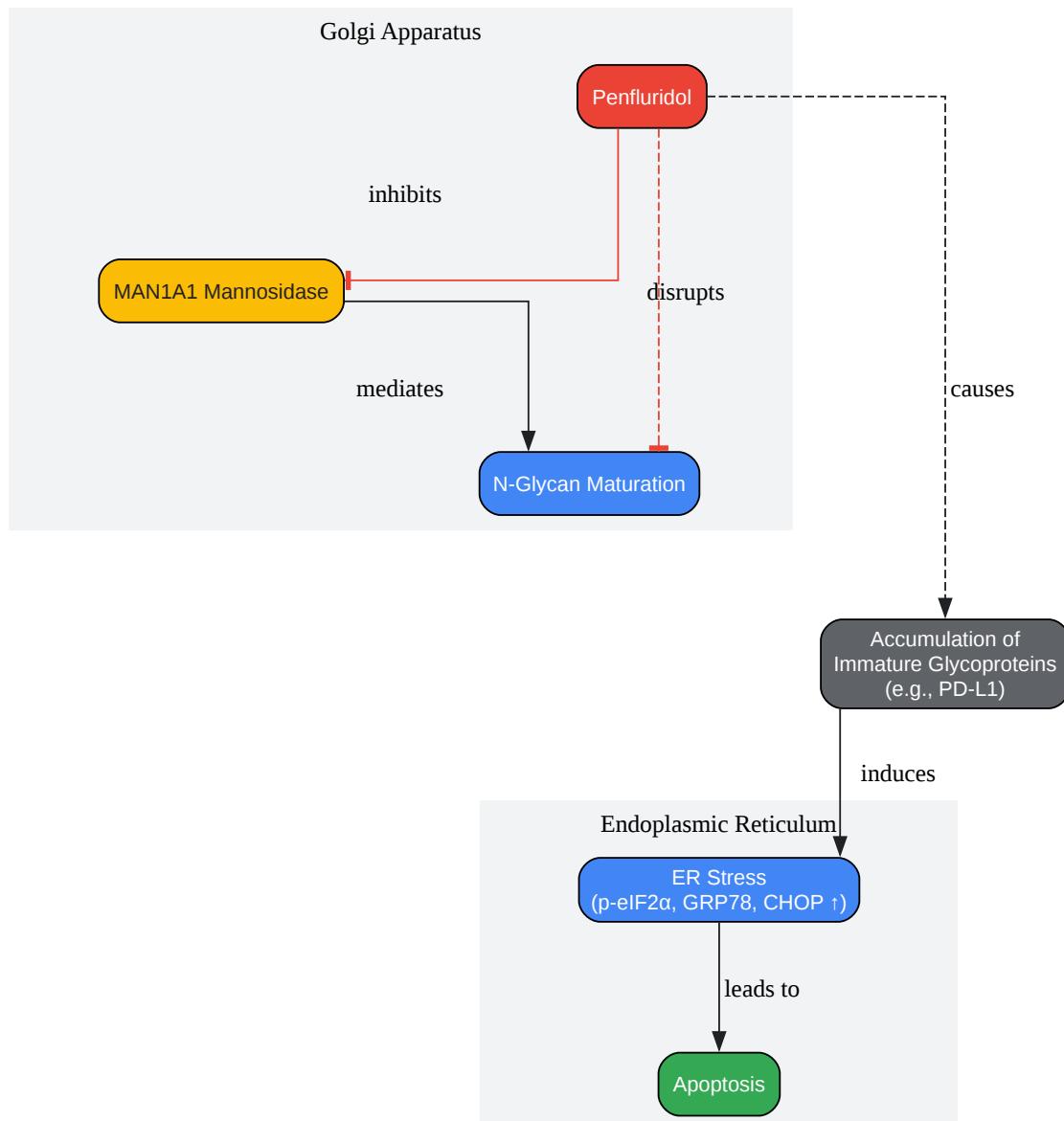

Cancer Cell Line	IC50 (µM)	Cancer Type	Reference
Paclitaxel-sensitive breast cancer cells	~2-3	Breast Cancer	[3][6]
Paclitaxel-resistant breast cancer cells	~4-5	Breast Cancer	[3][6]
4T1 (murine breast cancer)	~4 (for migration inhibition)	Breast Cancer	[3]
MiaPaCa2 (pancreatic cancer)	<10	Pancreatic Cancer	[3]

Affected Signaling Pathways and Cellular Processes

Penfluridol's polypharmacology leads to the modulation of several critical intracellular signaling pathways. These off-target effects are central to its potential anticancer properties.

Inhibition of Integrin Signaling

Penfluridol has been shown to suppress metastatic tumor growth, particularly in triple-negative breast cancer, by inhibiting the integrin signaling axis.[7] It reduces the expression of integrin $\alpha 6$ and $\beta 4$, which in turn downregulates downstream effectors like focal adhesion kinase (FAK), paxillin, Rac, and Rho-associated protein kinase (ROCK).[7][8] This disruption of integrin signaling leads to induced apoptosis and reduced cell migration and invasion.[7]

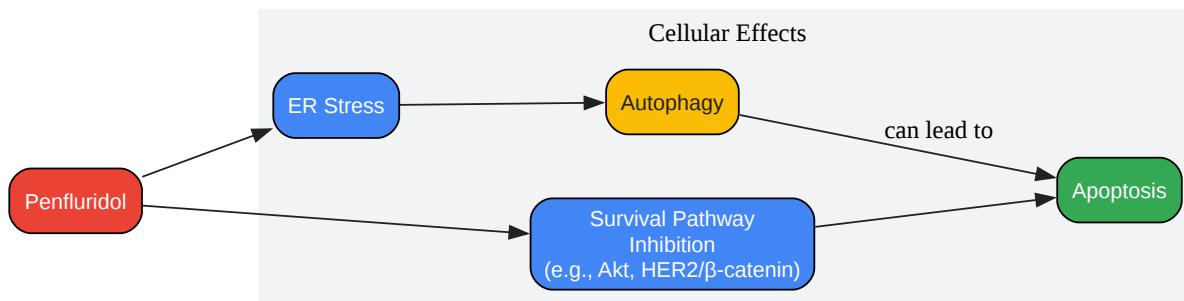

[Click to download full resolution via product page](#)

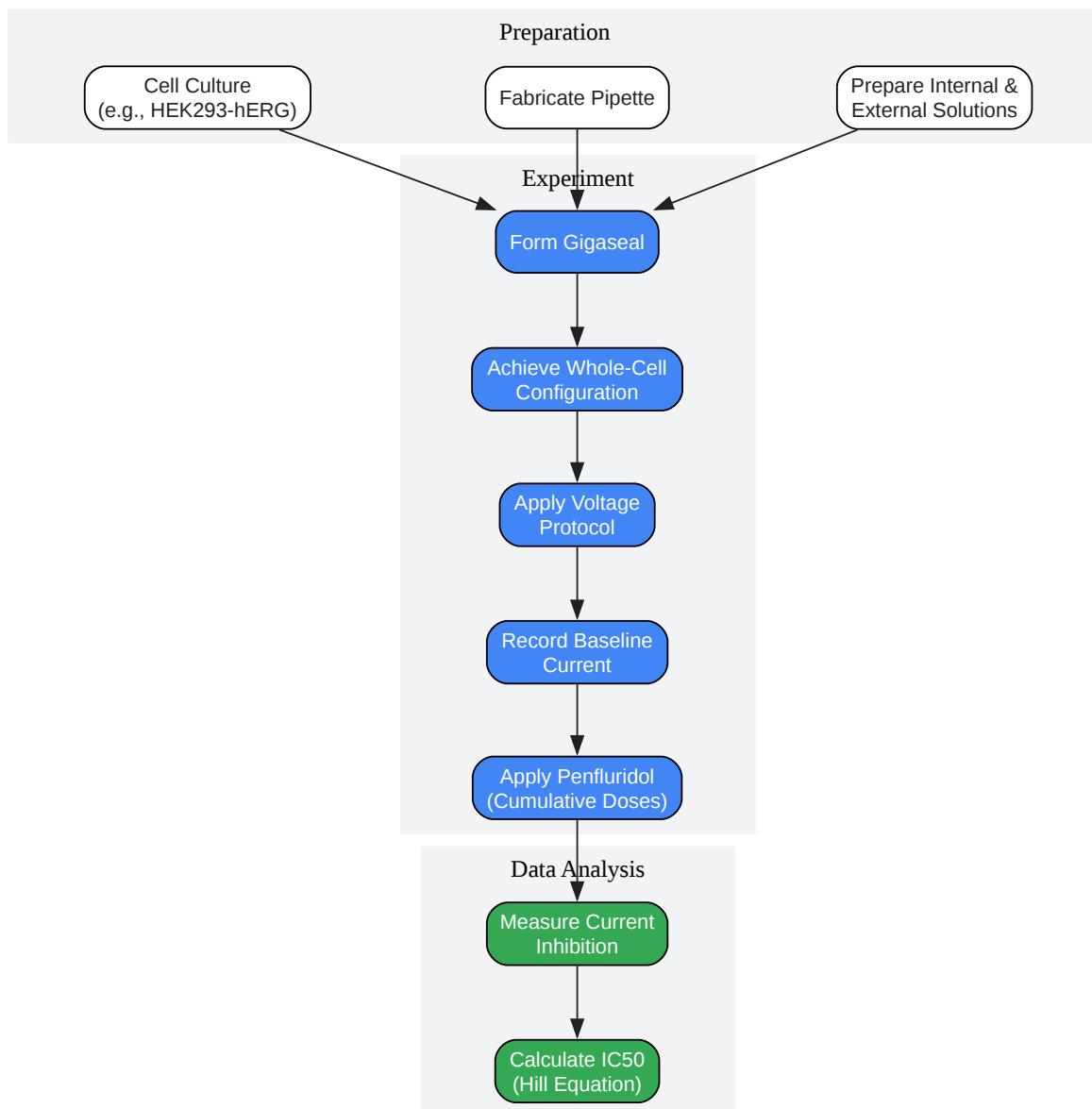
Caption: **Penfluridol's inhibition of the integrin signaling pathway.**

Disruption of N-Linked Glycosylation and Induction of ER Stress

Recent findings indicate that **penfluridol** inhibits N-linked glycoprotein processing.[9][10] It directly targets the MAN1A1 mannosidase, a Golgi enzyme crucial for N-glycan maturation.[10][11] This leads to an accumulation of immature, high-mannose glycoproteins, such as PD-L1, Integrin $\beta 1$, and EGFR.[9] The disruption of protein glycosylation triggers endoplasmic

reticulum (ER) stress, evidenced by the phosphorylation of eIF2 α and increased expression of GRP78 and CHOP.^[9] This ER stress can ultimately lead to apoptosis.




[Click to download full resolution via product page](#)

Caption: **Penfluridol** disrupts N-glycan processing, leading to ER stress.

Autophagy and Apoptosis Induction

Penfluridol is known to induce both autophagy and apoptosis in cancer cells.[\[8\]](#)[\[12\]](#) The precise mechanism is multifaceted, but it is linked to the induction of ER stress and the suppression of survival pathways.[\[8\]](#) In some contexts, such as in renal cell carcinoma, **penfluridol** induces autophagy-mediated apoptosis.[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Penfluridol? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Penfluridol as a Candidate of Drug Repurposing for Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the oncogenic channel Kv10.1 by the antipsychotic drug penfluridol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual pharmacological properties of a cyclic AMP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mahsaacademy.com.my [mahsaacademy.com.my]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Antipsychotic Drug Penfluridol Inhibits N-Linked Glycoprotein Processing and Enhances T-cell-Mediated Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repurposing the antipsychotic drug penfluridol for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting DRD2 by the antipsychotic drug, penfluridol, retards growth of renal cell carcinoma via inducing stemness inhibition and autophagy-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [penfluridol's off-target effects and polypharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679229#penfluridol-s-off-target-effects-and-polypharmacology\]](https://www.benchchem.com/product/b1679229#penfluridol-s-off-target-effects-and-polypharmacology)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com